Cas no 955760-28-8 (2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide)

2-Fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold modified with a fluoro-substituted benzamide group and a propanoyl side chain. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry research, due to its ability to interact with biological targets such as enzymes or receptors. The fluorine atom enhances metabolic stability and binding affinity, while the propanoyl group may influence solubility and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically utilized as a research intermediate or reference standard in the development of bioactive molecules targeting neurological or cardiovascular pathways.
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide structure
955760-28-8 structure
Product name:2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS No:955760-28-8
MF:C19H19FN2O2
Molecular Weight:326.364768266678
CID:6020220
PubChem ID:16942966

2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
    • Benzamide, 2-fluoro-N-[1,2,3,4-tetrahydro-2-(1-oxopropyl)-7-isoquinolinyl]-
    • AKOS024646997
    • 955760-28-8
    • 2-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
    • F2416-0180
    • インチ: 1S/C19H19FN2O2/c1-2-18(23)22-10-9-13-7-8-15(11-14(13)12-22)21-19(24)16-5-3-4-6-17(16)20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)
    • InChIKey: ZMQMZQOBASGTNJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(=O)CC)C2)(=O)C1=CC=CC=C1F

計算された属性

  • 精确分子量: 326.14305602g/mol
  • 同位素质量: 326.14305602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 470
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 49.4Ų

2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2416-0180-1mg
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2416-0180-4mg
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2416-0180-25mg
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2416-0180-20μmol
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2416-0180-3mg
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2416-0180-2mg
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2416-0180-5μmol
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2416-0180-2μmol
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2416-0180-5mg
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2416-0180-20mg
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
955760-28-8 90%+
20mg
$99.0 2023-05-16

2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 関連文献

2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamideに関する追加情報

Comprehensive Overview of 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS No. 955760-28-8)

2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS No. 955760-28-8) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, is often explored for its potential applications in drug discovery and development. The compound's tetrahydroisoquinoline core, combined with a fluorobenzamide moiety, makes it a subject of interest for researchers investigating novel therapeutic agents.

The chemical structure of 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide includes a fluoro-substituted benzamide group attached to a 1,2,3,4-tetrahydroisoquinoline scaffold, which is further modified with a propanoyl side chain. This combination of functional groups contributes to its potential bioactivity, particularly in targeting specific enzymes or receptors. Researchers often focus on such compounds due to their relevance in central nervous system (CNS) disorders, pain management, and neurodegenerative diseases, which are among the most searched topics in pharmaceutical research today.

One of the key reasons for the growing interest in 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its potential role in addressing unmet medical needs. For instance, the fluoro substitution is known to enhance the metabolic stability and bioavailability of drug candidates, a feature highly sought after in modern drug design. Additionally, the tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with compounds exhibiting neuroprotective, anti-inflammatory, or analgesic properties.

From a synthetic chemistry perspective, the preparation of 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves multi-step organic transformations. The process typically begins with the construction of the 1,2,3,4-tetrahydroisoquinoline core, followed by functionalization with the propanoyl group and subsequent coupling with 2-fluorobenzoyl chloride or a similar derivative. These synthetic routes are often optimized for yield and purity, ensuring the compound meets the stringent requirements of pharmaceutical research.

In terms of applications, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is primarily investigated as a lead compound or intermediate in drug discovery programs. Its structural attributes make it a candidate for modulating various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels, which are frequently discussed in the context of personalized medicine and precision therapeutics. These areas are currently trending in scientific literature and online searches, reflecting the compound's relevance to contemporary research.

The market dynamics surrounding 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide are influenced by the broader trends in the pharmaceutical and biotechnology sectors. With increasing investment in CNS drug development and neuropharmacology, demand for high-quality intermediates like this compound is expected to rise. Suppliers and manufacturers often highlight its high purity and custom synthesis capabilities to cater to the needs of academic and industrial researchers.

Safety and handling of 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide follow standard laboratory protocols for organic compounds. While it is not classified as a hazardous material, proper precautions, such as the use of personal protective equipment (PPE) and adequate ventilation, are recommended during its handling and storage. Researchers are advised to consult the material safety data sheet (MSDS) for detailed information on its physical and chemical properties.

In conclusion, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS No. 955760-28-8) represents a valuable compound in the realm of medicinal chemistry. Its unique structure and potential therapeutic applications align with current research trends, such as drug repurposing, targeted therapy, and small molecule innovation. As the scientific community continues to explore new avenues for treating complex diseases, compounds like this will remain at the forefront of pharmaceutical research and development.

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